6-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide
Overview
Description
6-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide is a chemical compound with the CAS Number: 1041507-44-1 . It has a molecular weight of 304.7 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 6-chloro-N-(3,5-difluorophenyl)-3-pyridinesulfonamide . The InChI code is 1S/C11H7ClF2N2O2S/c12-11-2-1-10(6-15-11)19(17,18)16-9-4-7(13)3-8(14)5-9/h1-6,16H .Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 304.7 .Scientific Research Applications
Chemical Structure and Crystal Properties
6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide demonstrates distinct crystallographic features. The dihedral angle between the pyridine rings in this sulfonamide derivative is significant, influencing molecular interactions and potential applications in material sciences or as a structural motif in pharmaceutical compounds. The N atom positioning relative to the chloropyridine ring and the N—H bond further suggests specific reactivity and bonding patterns, essential for understanding its role in complex molecular systems (Suchetan et al., 2013).
Herbicidal Activity
Compounds structurally related to 6-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide, specifically substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, have been found to exhibit significant herbicidal activity. This suggests the potential of this compound derivatives in agricultural research, offering a new avenue for the development of herbicides with low application rates and broad-spectrum efficacy (Moran, 2003).
Enzyme Inhibition and Potential Anticancer Activity
Derivatives of pyridinesulfonamide, including those structurally similar to this compound, have been synthesized and evaluated for their stereostructures, which are crucial in understanding their biological activities. Research into the R- and S-isomers of these compounds provides insight into their potential as enzyme inhibitors, with implications for anticancer activity. Understanding the absolute configurations and binding modes of these compounds could lead to the development of targeted therapies for cancer treatment (Zhou et al., 2015).
Molecular Interactions and Complex Formation
Investigations into the electronic effects of electron-withdrawing sulfonamide groups in derivatives of this compound have revealed their impact on molecular interactions, particularly in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. These studies are fundamental in designing molecular complexes with specific optical and magnetic properties, which could have applications in material science, sensing, and catalysis (Edder et al., 2000).
Properties
IUPAC Name |
6-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O2S/c12-11-2-1-10(6-15-11)19(17,18)16-9-4-7(13)3-8(14)5-9/h1-6,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELDSFGYLFYTNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)NC2=CC(=CC(=C2)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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